molecular formula C11H13N3O3 B2728600 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione CAS No. 119350-44-6

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione

Cat. No.: B2728600
CAS No.: 119350-44-6
M. Wt: 235.243
InChI Key: QYBGWXHSXAYPCR-UHFFFAOYSA-N
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Description

Its unique structure and properties make it an intriguing candidate for further exploration and experimentation.

Scientific Research Applications

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione has been studied for its potential as a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. PARP-1 is involved in DNA repair, and its inhibitors have been used in combination with DNA-damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death. This compound has shown promising activity in inhibiting PARP-1 and has demonstrated anti-proliferative activity against human cancer cell lines .

Future Directions

Future research on pyrimidines and their derivatives could focus on enhancing their anti-inflammatory activities with minimum toxicity . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of research .

Preparation Methods

The synthesis of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves several steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. Heating these compounds with sodium methoxide in butanol under reflux conditions leads to the formation of pyrido[2,3-D]pyrimidin-5-ones or pyrido[2,3-D]pyrimidin-7-ones, depending on the nature of the acyl group .

Chemical Reactions Analysis

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is similar to other pyrido[2,3-D]pyrimidine derivatives, such as pyrido[2,3-D]pyrimidin-5-ones and pyrido[2,3-D]pyrimidin-7-ones. These compounds also exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine to a reaction vessel", "Add acetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] }

CAS No.

119350-44-6

Molecular Formula

C11H13N3O3

Molecular Weight

235.243

IUPAC Name

6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3

InChI Key

QYBGWXHSXAYPCR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C

solubility

not available

Origin of Product

United States

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